molecular formula C6H4N6 B13118752 5,6-Diaminopyrimidine-2,4-dicarbonitrile

5,6-Diaminopyrimidine-2,4-dicarbonitrile

Cat. No.: B13118752
M. Wt: 160.14 g/mol
InChI Key: LFFWDCXSBXPLSZ-UHFFFAOYSA-N
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Description

5,6-Diaminopyrimidine-2,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 5 and 6, and cyano groups at positions 2 and 4 on the pyrimidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diaminopyrimidine-2,4-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with guanidine derivatives in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminopyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Nitro-pyrimidine derivatives.

    Reduction: Diaminopyrimidine derivatives with reduced cyano groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Diaminopyrimidine-2,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 5,6-diaminopyrimidine-2,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The amino and cyano groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This can lead to the modulation of various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the cyano groups at positions 2 and 4.

    5,6-Diaminouracil: Contains hydroxyl groups instead of cyano groups.

    2,4,5-Triaminopyrimidine: Contains an additional amino group at position 5.

Uniqueness

5,6-Diaminopyrimidine-2,4-dicarbonitrile is unique due to the presence of both amino and cyano groups on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

5,6-diaminopyrimidine-2,4-dicarbonitrile

InChI

InChI=1S/C6H4N6/c7-1-3-5(9)6(10)12-4(2-8)11-3/h9H2,(H2,10,11,12)

InChI Key

LFFWDCXSBXPLSZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=NC(=N1)C#N)N)N

Origin of Product

United States

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